InChI=1S/C10H14O3/c1-8(2)5-7-13-10(11)9-4-3-6-12-9/h3-4,6,8H,5,7H2,1-2H3
and CC(C)CCOC(=O)C1=CC=CO1
respectively . 3-Methylbutyl 2-furoate is an ester formed from the reaction of 3-methylbutanol and 2-furoic acid. This compound is notable for its applications in various fields, including food flavoring and fragrance industries, due to its pleasant aroma and flavor profile. Its synthesis and properties have garnered attention in both academic and industrial research contexts.
3-Methylbutyl 2-furoate can be derived from natural sources, particularly from the fermentation of sugars found in plants. It can also be synthesized through chemical processes involving the esterification of 2-furoic acid with 3-methylbutanol. The compound's presence in certain fruits contributes to its application in flavoring agents.
Chemically, 3-Methylbutyl 2-furoate belongs to the class of esters. Esters are organic compounds formed from the reaction of an alcohol and a carboxylic acid, characterized by the functional group -COO-. This specific compound can be classified under food additives and flavoring agents due to its sensory properties.
The synthesis of 3-Methylbutyl 2-furoate typically involves the esterification reaction between 2-furoic acid and 3-methylbutanol. This reaction can be catalyzed by various acids, such as sulfuric acid, to enhance the reaction rate.
The molecular formula for 3-Methylbutyl 2-furoate is . Its structure consists of a furan ring attached to an ester functional group, which is linked to a branched alkyl chain (3-methylbutyl).
3-Methylbutyl 2-furoate can undergo several chemical reactions typical of esters:
These reactions often require specific conditions such as temperature control and catalyst presence to optimize yields and selectivity.
The formation of 3-Methylbutyl 2-furoate through esterification follows these steps:
The reaction kinetics can be influenced by factors such as temperature, concentration of reactants, and choice of catalyst.
Relevant analyses have shown that these properties make it suitable for applications in food flavorings and fragrances.
Furan derivatives constitute a structurally diverse class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing four carbon atoms and one oxygen atom. These compounds are naturally abundant in thermally processed foods and contribute significantly to flavor profiles across various matrices. 3-Methylbutyl 2-furoate (CAS 615-12-3), specifically, is a flavor-active furan ester identified in cocoa, coffee, and baked products, where it imparts characteristic chocolate and caramel notes [1] . Its formation occurs primarily through Maillard reactions and carbohydrate degradation pathways during thermal processing, paralleling the generation of other furan-based flavor compounds like furfural and 5-hydroxymethylfurfural (5-HMF) .
Beyond their sensory roles, furan derivatives serve as critical markers for thermal processing intensity and food quality control. Industrial applications leverage these compounds as flavor precursors and intermediates in synthetic chemistry. For instance, structurally simpler furan esters such as methyl 2-furoate (CAS 611-13-2) function as building blocks for synthesizing more complex flavor molecules, capitalizing on their reactive carboxylic acid functionalities [6]. The volatility and stability profiles of furan derivatives, including 3-methylbutyl 2-furoate (boiling point: 232–244°C), further enable their utilization in fragrance formulations and functional materials, though regulatory guidelines restrict usage levels in certain applications [1] [5].
Table 1: Key Furan Derivatives in Flavor Chemistry
Compound Name | CAS Number | Molecular Formula | Natural Occurrence | Organoleptic Properties |
---|---|---|---|---|
3-Methylbutyl 2-furoate | 615-12-3 | C₁₀H₁₄O₃ | Cocoa, coffee | Chocolate, caramel |
Methyl 2-furoate | 611-13-2 | C₆H₆O₃ | Fruits, nuts | Sweet, fruity, fungal |
Furfural | 98-01-1 | C₅H₄O₂ | Baked goods, coffee | Almond-like, bready |
5-Hydroxymethylfurfural | 67-47-0 | C₆H₆O₃ | Honey, dried fruit | Caramelized, sweet |
3-Methylbutyl 2-furoate exemplifies the structural and functional characteristics underpinning furan ester behavior in research contexts. Its molecular architecture integrates two distinct moieties: a lipophilic 3-methylbutyl (isopentyl) chain derived from branched-chain alcohol and a polar furan-2-carboxylate group. This configuration yields intermediate hydrophilicity (logP ≈ 2.98) and limited water solubility (201.2 mg/L at 25°C), influencing its partitioning in extraction systems and bioavailability studies [1]. The ester’s hydrolytic susceptibility provides insights into flavor release kinetics, particularly under varying pH conditions encountered in food matrices.
In synthetic chemistry, this compound serves as a reference for esterification optimization. Industrial synthesis typically employs acid-catalyzed esterification between 2-furoic acid and 3-methylbutanol or transesterification of simpler furan esters. Comparative analyses with structural analogs like 3-methylbutyl 2-methylpropanoate (CAS 2050-01-3) and 2-methylbutyl isovalerate (CAS 2445-77-4) reveal how furan ring conjugation influences spectroscopic signatures and reactivity patterns [3] [5]. Nuclear Magnetic Resonance (NMR) studies consistently show distinct proton environments attributable to the furan ring’s electron delocalization, with characteristic downfield shifts observed for H-3/H-4 protons.
Table 2: Structural Analogs of 3-Methylbutyl 2-Furoate in Flavor Research
Compound | CAS Number | Molecular Formula | Boiling Point (°C) | logP | Flavor Profile |
---|---|---|---|---|---|
3-Methylbutyl 2-furoate | 615-12-3 | C₁₀H₁₄O₃ | 232–244 | 2.98 | Chocolate |
3-Methylbutyl 2-methylpropanoate | 2050-01-3 | C₉H₁₈O₂ | 170–172 | 2.89 | Fruity, apple |
2-Methylbutyl isovalerate | 2445-77-4 | C₁₀H₂₀O₂ | 186–188 | 3.10 | Fruity, berry |
Methyl 2-furoate | 611-13-2 | C₆H₆O₃ | 181–182 | 1.21 | Sweet, musty |
Analytical characterization of 3-methylbutyl 2-furoate employs gas chromatography-mass spectrometry (GC-MS), yielding diagnostic fragment ions at m/z 95 (furoyl cation) and 55 (C₄H₇⁺ from the alkyl chain). Its chromatographic retention indices vary predictably across polar and non-polar stationary phases, providing benchmarks for identifying novel furan esters in complex natural extracts [1] [6]. Research further exploits this compound’s stability to investigate thermal degradation kinetics, elucidating pathways yielding volatile furans that contribute to aroma evolution during food storage and processing. Such studies highlight its dual role as a flavor agent and chemical probe in reaction mechanism elucidation.
Table 3: Analytical Signatures of 3-Methylbutyl 2-Furoate
Analytical Method | Key Characteristics | Research Applications |
---|---|---|
GC-MS | Fragments: m/z 95 (furoyl), 81, 55, 41; Retention Index (DB-5): ~1650 | Identification in food volatiles, purity assessment |
NMR Spectroscopy | ¹H NMR (CDCl₃): δ 7.60 (dd, H-5), 6.60 (dd, H-4), 6.50 (dd, H-3), 4.25 (t, -OCH₂-) | Structural confirmation, reaction monitoring |
FT-IR Spectroscopy | Bands: 1725 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O), 1010 cm⁻¹ (furan ring) | Functional group analysis |
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